molecular formula C29H22Cl3NO4 B10815536 PX-102 (trans-isomer)

PX-102 (trans-isomer)

Cat. No. B10815536
M. Wt: 554.8 g/mol
InChI Key: XBUXXJUEBFDQHD-UHFFFAOYSA-N
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Description

PMID30259754-Compound-Px-102, also known as PX20606, is a synthetic agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. PX-102 has shown potential in treating various metabolic and liver diseases due to its ability to modulate these metabolic pathways .

Preparation Methods

The synthesis of PX-102 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

PX-102 undergoes several types of chemical reactions, including:

    Oxidation: PX-102 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on PX-102, leading to different reduced forms.

    Substitution: PX-102 can undergo substitution reactions where specific atoms or groups are replaced with others, altering its chemical properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

PX-102 has a wide range of scientific research applications, including:

Mechanism of Action

PX-102 exerts its effects by binding to and activating the farnesoid X receptor (FXR). Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs). This binding initiates the transcription of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR by PX-102 also leads to the modulation of various signaling pathways, including the PI3K/AKT pathway, which plays a role in cell survival and metabolism .

Comparison with Similar Compounds

PX-102 is similar to other FXR agonists, such as obeticholic acid and GW4064. PX-102 has unique properties that distinguish it from these compounds:

properties

IUPAC Name

4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXXJUEBFDQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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